Methyl 2-(4-acetylphenoxy)isonicotinate
Overview
Description
Methyl 2-(4-acetylphenoxy)isonicotinate: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of isonicotinic acid and has the molecular formula C17H15NO4. This compound is known for its unique structure, which includes a methyl ester group and an acetylphenoxy moiety attached to an isonicotinic acid backbone.
Mechanism of Action
- The primary target of methyl 2-(4-acetylphenoxy)isonicotinate is not explicitly documented in the available literature. However, we can infer that it acts as a rubefacient in over-the-counter topical preparations for muscle and joint pain .
- Although the precise mechanism remains unclear, it is thought that this compound promotes the release of prostaglandin D2 (PGD2). This prostaglandin has a strictly local effect due to its short half-life .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-acetylphenoxy)isonicotinate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with oxidoreductases, transferases, and hydrolases, which are essential for various metabolic processes . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound may bind to the active sites of enzymes, thereby inhibiting their catalytic activities. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: Industrial production of Methyl 2-(4-acetylphenoxy)isonicotinate involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-acetylphenoxy)isonicotinate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group in the isonicotinic acid can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(4-acetylphenoxy)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Methyl isonicotinate: Shares the isonicotinic acid backbone but lacks the acetylphenoxy group.
Methyl nicotinate: Similar structure but with a nicotinic acid backbone instead of isonicotinic acid.
Uniqueness: Methyl 2-(4-acetylphenoxy)isonicotinate is unique due to its combination of the acetylphenoxy group and the isonicotinic acid backbone, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(4-acetylphenoxy)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)11-3-5-13(6-4-11)20-14-9-12(7-8-16-14)15(18)19-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDAPQUNSJFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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